4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine
4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine
Potent cell-permeable, ATP site-targeting inhibitor of CDKs; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
954143-48-7
VCID:
VC0006192
InChI:
InChI=1S/C12H11N5O/c1-18-9-3-5-14-11-10(9)7(6-16-11)8-2-4-15-12(13)17-8/h2-6H,1H3,(H,14,16)(H2,13,15,17)
SMILES:
COC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N
Molecular Formula:
C12H11N5O
Molecular Weight:
241.25 g/mol
4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine
CAS No.: 954143-48-7
Inhibitors
VCID: VC0006192
Molecular Formula: C12H11N5O
Molecular Weight: 241.25 g/mol
CAS No. | 954143-48-7 |
---|---|
Product Name | 4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine |
Molecular Formula | C12H11N5O |
Molecular Weight | 241.25 g/mol |
IUPAC Name | 4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
Standard InChI | InChI=1S/C12H11N5O/c1-18-9-3-5-14-11-10(9)7(6-16-11)8-2-4-15-12(13)17-8/h2-6H,1H3,(H,14,16)(H2,13,15,17) |
Standard InChIKey | GGEWEQJWGGJUHO-UHFFFAOYSA-N |
SMILES | COC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N |
Canonical SMILES | COC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N |
Description | Potent cell-permeable, ATP site-targeting inhibitor of CDKs; High Quality Biochemicals for Research Uses |
Synonyms | 4-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
PubChem Compound | 23727981 |
Last Modified | Nov 12 2021 |
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